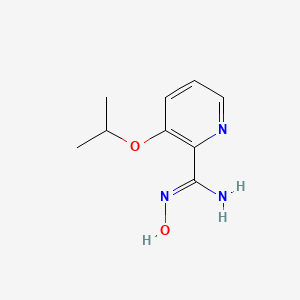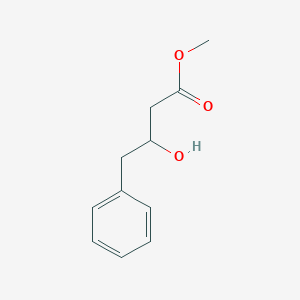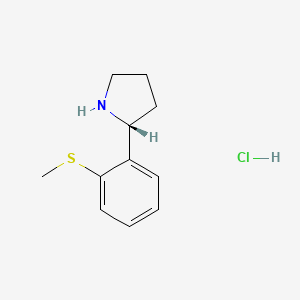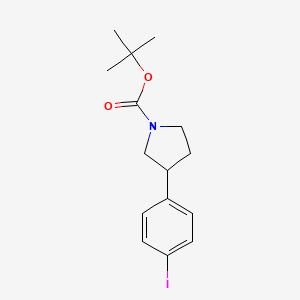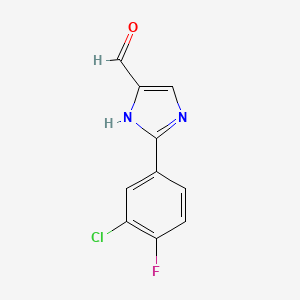
(2,5,6-Trichloropyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5,6-Trichloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H4Cl3NO and a molecular weight of 212.46 g/mol It is a chlorinated pyridine derivative, characterized by the presence of three chlorine atoms attached to the pyridine ring and a hydroxymethyl group at the 3-position
Vorbereitungsmethoden
One common method involves the reaction of 2,5,6-trichloropyridine with formaldehyde in the presence of a base to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(2,5,6-Trichloropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
(2,5,6-Trichloropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and as a probe to understand biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2,5,6-Trichloropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The hydroxymethyl group can undergo further chemical modifications, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
(2,5,6-Trichloropyridin-3-yl)methanol can be compared with other chlorinated pyridine derivatives, such as:
2,4,6-Trichloropyridin-3-yl)methanol: Similar in structure but with chlorine atoms at different positions, leading to variations in chemical reactivity and applications.
3,5,6-Trichloro-2-pyridinol: A metabolite of certain pesticides, known for its higher toxicity and different biodegradation pathways. The unique positioning of chlorine atoms in this compound imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
55483-86-8 |
|---|---|
Molekularformel |
C6H4Cl3NO |
Molekulargewicht |
212.5 g/mol |
IUPAC-Name |
(2,5,6-trichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H4Cl3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 |
InChI-Schlüssel |
DIKOCDNAUXARJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B13673859.png)

![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)
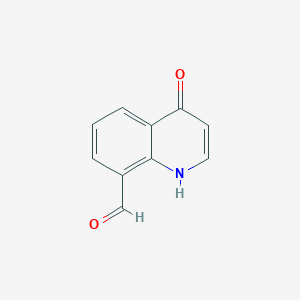
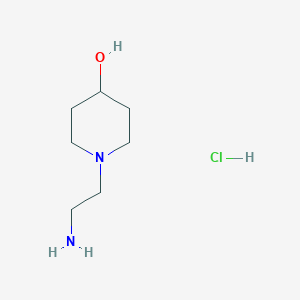
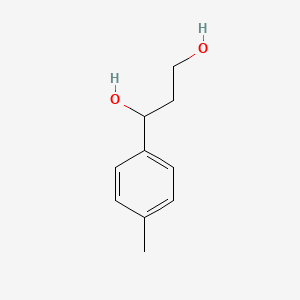
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
